Quantified Tubulin Polymerization Inhibition: A Functional Differentiator for Antiproliferative Screening
N-(4-cyanophenyl)thiophene-2-carboxamide demonstrates measurable, albeit modest, inhibition of tubulin beta polymerization in a human breast cancer cell line, with a quantified IC50 value of 2.89 µM (2,890 nM) [1]. This functional activity provides a critical baseline for structure-activity relationship (SAR) studies, distinguishing it from structurally similar but untested analogs like N-(3-cyanophenyl)thiophene-2-carboxamide for which no comparable tubulin inhibition data is publicly available. The data establishes this specific compound as a validated starting point for further medicinal chemistry optimization.
| Evidence Dimension | Inhibition of Tubulin Beta Polymerization (IC50) |
|---|---|
| Target Compound Data | 2.89 µM (2,890 nM) |
| Comparator Or Baseline | No data available for direct analog N-(3-cyanophenyl)thiophene-2-carboxamide in the same assay |
| Quantified Difference | Not applicable |
| Conditions | Human MCF7 breast cancer cells; 18-24 hour incubation; ELISA-based spectrophotometric analysis |
Why This Matters
This quantitative activity provides a functional benchmark for SAR campaigns and ensures procurement of a characterized compound rather than an untested analog.
- [1] BindingDB. BDBM50274078 (CHEMBL4128424): IC50 = 2.89E+3 nM for inhibition of tubulin beta polymerization in human MCF7 cells. View Source
